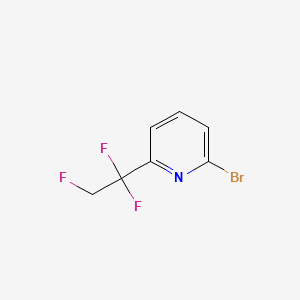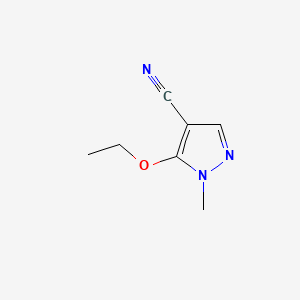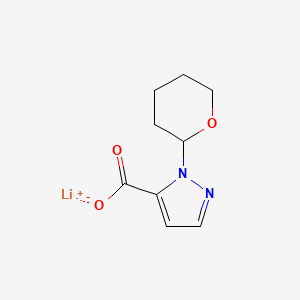
Lithium salt 2-tetrahydropyran-2-ylpyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) 1-(oxan-2-yl)-1H-pyrazole-5-carboxylate is a compound that combines lithium ions with a pyrazole derivative. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of lithium ions and the unique structure of the pyrazole ring contribute to its distinctive properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 1-(oxan-2-yl)-1H-pyrazole-5-carboxylate typically involves the reaction of 1-(oxan-2-yl)-1H-pyrazole-5-carboxylic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF), under controlled temperature and pH conditions to ensure the formation of the desired product.
Starting Materials: 1-(oxan-2-yl)-1H-pyrazole-5-carboxylic acid, lithium hydroxide or lithium carbonate.
Solvent: Tetrahydrofuran (THF).
Reaction Conditions: Controlled temperature (typically around room temperature) and pH.
Industrial Production Methods
In an industrial setting, the production of lithium(1+) 1-(oxan-2-yl)-1H-pyrazole-5-carboxylate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carboxylate group, converting it to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the oxan-2-yl moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the carboxylate group, such as alcohols.
Substitution: Substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Lithium(1+) 1-(oxan-2-yl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders due to the presence of lithium ions.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of lithium(1+) 1-(oxan-2-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ions can modulate neurotransmitter release and signal transduction pathways, which is particularly relevant in the context of neurological disorders. The pyrazole ring may interact with various enzymes and receptors, contributing to its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Lithium pyrazole-5-carboxylate: Similar structure but lacks the oxan-2-yl moiety.
Sodium 1-(oxan-2-yl)-1H-pyrazole-5-carboxylate: Similar structure but contains sodium instead of lithium.
Potassium 1-(oxan-2-yl)-1H-pyrazole-5-carboxylate: Similar structure but contains potassium instead of lithium.
Uniqueness
Lithium(1+) 1-(oxan-2-yl)-1H-pyrazole-5-carboxylate is unique due to the presence of lithium ions, which impart specific properties related to neurological effects and potential therapeutic applications
Propiedades
Número CAS |
2913279-81-7 |
|---|---|
Fórmula molecular |
C9H11LiN2O3 |
Peso molecular |
202.2 g/mol |
Nombre IUPAC |
lithium;2-(oxan-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3.Li/c12-9(13)7-4-5-10-11(7)8-3-1-2-6-14-8;/h4-5,8H,1-3,6H2,(H,12,13);/q;+1/p-1 |
Clave InChI |
UFUWDVAIFONJLX-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1CCOC(C1)N2C(=CC=N2)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


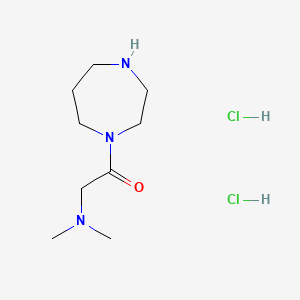
![(3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B13465780.png)
amine hydrochloride](/img/structure/B13465782.png)
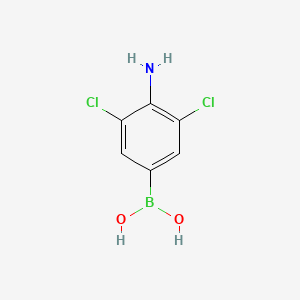
![5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B13465784.png)
![1-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride](/img/structure/B13465794.png)
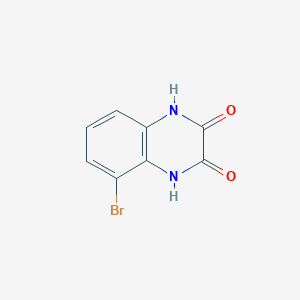

![Methyl 2-[(6-bromopyridin-2-yl)amino]acetate](/img/structure/B13465814.png)
amine hydrochloride](/img/structure/B13465816.png)
![9,9-Difluorospiro[5.5]undecan-3-one](/img/structure/B13465821.png)
![2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B13465826.png)
